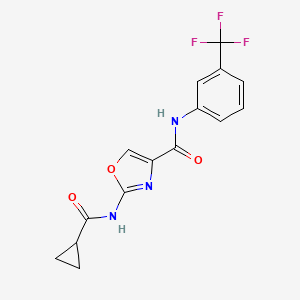
2-(cyclopropanecarboxamido)-N-(3-(trifluoromethyl)phenyl)oxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a cyclopropanecarboxamido group, a trifluoromethylphenyl group, and an oxazole group. These groups could potentially contribute to the compound’s reactivity and properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the oxazole ring, possibly through a cyclization reaction, and the attachment of the cyclopropanecarboxamido and trifluoromethylphenyl groups .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves an oxazole ring (a five-membered ring containing one oxygen and one nitrogen atom) attached to a phenyl ring with a trifluoromethyl group, and a cyclopropane ring with a carboxamide group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating carboxamide group. The oxazole ring might also participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative and could influence the compound’s polarity and solubility .科学的研究の応用
Oxazole Synthesis
Development of Novel Synthesis Methods : Research has been conducted on the efficient synthesis of oxazole derivatives, which are significant in natural products and pharmaceuticals. For example, a modular synthesis of 2,4-oxazole via a [3 + 2] annulation using a gold-catalyzed oxidation strategy demonstrates the creation of oxazole rings, a process that could be relevant for synthesizing compounds including "2-(cyclopropanecarboxamido)-N-(3-(trifluoromethyl)phenyl)oxazole-4-carboxamide" (Luo et al., 2012). This research highlights the importance of novel catalytic methods in organic synthesis, potentially facilitating the development of pharmaceuticals and materials.
Copper-Catalyzed Intramolecular Cyclization : Another approach to synthesizing 2-phenyl-4,5-substituted oxazoles involves copper-catalyzed intramolecular cyclization, showcasing the versatility and utility of transition metal catalysis in constructing complex heterocyclic structures (Kumar et al., 2012). This method's efficiency and functional group tolerance might be applicable to the synthesis of related compounds.
Cyclopropane Derivatives and Applications
Antiproliferative Activity : Cyclopropane derivatives have been synthesized and evaluated for their antiproliferative activities against cancer cell lines, indicating their potential application in medicinal chemistry for developing new anticancer agents. For instance, the synthesis and crystal structure analysis of a cyclopropane derivative showed significant inhibitory activity against certain cancer cell lines (Lu et al., 2021). This research underscores the role of structural analysis in understanding the bioactivity of cyclopropane-containing compounds.
Crystal Structure and Reactivity : The study of the crystal structure of cyclopropane derivatives, such as trans-1-cyano-2-phenylcyclopropanecarboxamide, provides insight into their molecular conformation and potential reactivity. The analysis of hydrogen-bonded dimers and their arrangement offers a foundation for designing molecules with desired physical and chemical properties (Cativiela et al., 1995).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(cyclopropanecarbonylamino)-N-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3O3/c16-15(17,18)9-2-1-3-10(6-9)19-13(23)11-7-24-14(20-11)21-12(22)8-4-5-8/h1-3,6-8H,4-5H2,(H,19,23)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLXUXSHGQJWDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CO2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

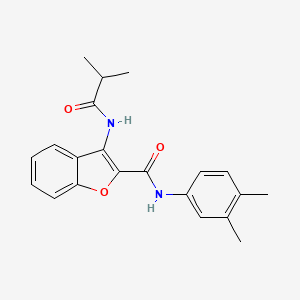
![N-(5-Methylpyridin-2-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2586226.png)

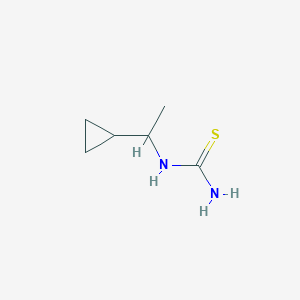

![7-Chloro-3-[(4-ethylphenyl)sulfonyl]-5-(4-phenylpiperazin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2586236.png)
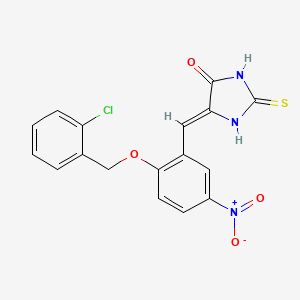
![6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2586241.png)
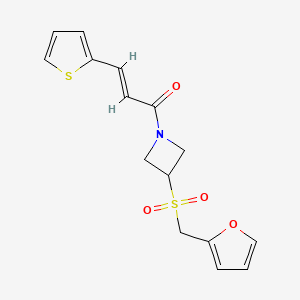

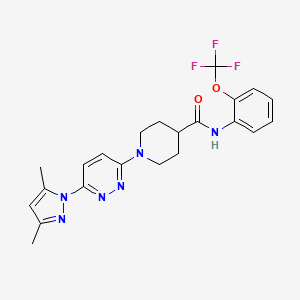
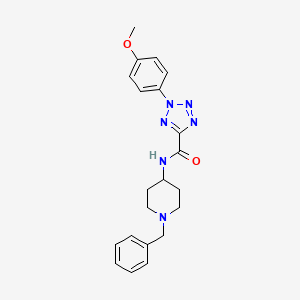

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2586248.png)